6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
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Overview
Description
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulphonic acid group.
Amidation: The final step involves amidation to introduce the 4-methylcyclohexyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid: Known for its unique color properties and stability.
Other Azo Compounds: Similar in structure but may differ in color intensity and stability.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique properties such as high stability, intense coloration, and versatility in various applications.
Properties
CAS No. |
59405-30-0 |
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Molecular Formula |
C24H26N4O9S2 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
6-amino-4-hydroxy-5-[[4-[(4-methylcyclohexyl)oxycarbonylamino]-2-sulfophenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H26N4O9S2/c1-13-2-6-16(7-3-13)37-24(30)26-15-5-9-19(21(11-15)39(34,35)36)27-28-23-18(25)8-4-14-10-17(38(31,32)33)12-20(29)22(14)23/h4-5,8-13,16,29H,2-3,6-7,25H2,1H3,(H,26,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
DSSGQLRLUSQWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
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